4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile
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Overview
Description
4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazinesThe imidazo[1,2-b]pyridazine moiety is a privileged structure in drug discovery, often found in compounds with therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxan-4-yl Group: This step involves the nucleophilic substitution of a suitable leaving group with oxan-4-ylamine.
Attachment of the Benzonitrile Moiety: This is usually done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed coupling reactions for introducing various substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile has several scientific research applications:
Medicinal Chemistry: It is being explored as a potential kinase inhibitor for the treatment of cancers such as multiple myeloma.
Biological Studies: Used in studies to understand kinase signaling pathways and their role in disease progression.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile involves the inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are crucial for cell growth and survival, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-{6-Chloroimidazo[1,2-b]pyridazin-3-yl}benzonitrile
- (2-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)methanol
- 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide
Uniqueness
4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile is unique due to its specific substitution pattern, which imparts high selectivity and potency towards certain kinases. This makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C18H17N5O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzonitrile |
InChI |
InChI=1S/C18H17N5O/c19-11-13-1-3-14(4-2-13)16-12-20-18-6-5-17(22-23(16)18)21-15-7-9-24-10-8-15/h1-6,12,15H,7-10H2,(H,21,22) |
InChI Key |
PHLHEYALRJOPMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NN3C(=NC=C3C4=CC=C(C=C4)C#N)C=C2 |
Origin of Product |
United States |
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